molecular formula C23H24N2O2 B304487 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No. B304487
M. Wt: 360.4 g/mol
InChI Key: RAKHRCAHNDHPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as BTD, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BTD is a bicyclic compound that contains a tricyclic core with a cyclic amine and two carbonyl groups.

Mechanism of Action

The mechanism of action of 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is not fully understood. However, it has been suggested that 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione may interact with DNA and inhibit its replication, leading to cell death. 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has also been shown to inhibit the activity of various enzymes, including topoisomerase II and RNA polymerase.
Biochemical and Physiological Effects:
4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione can induce apoptosis in cancer cells. 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. In addition, 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its broad-spectrum activity against various viruses and bacteria. 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has also been shown to have low toxicity in vitro. However, one of the limitations of 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. One area of research is the development of more efficient synthesis methods for 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. Another area of research is the investigation of the mechanism of action of 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione and its potential use as a therapeutic agent for various diseases. Additionally, the use of 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione as a fluorescent probe for imaging applications is an area of research that has potential for further exploration.

Synthesis Methods

4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methyl-5-nitro-1H-imidazole with benzylamine to form 2-methyl-5-nitro-1H-imidazole-4-carbaldehyde. This intermediate is then reduced to 2-methyl-5-amino-1H-imidazole-4-carbaldehyde, which undergoes cyclization with maleic anhydride to form 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione.

Scientific Research Applications

4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C23H24N2O2/c26-22-19-17-11-12-18(21(17)24-13-15-7-3-1-4-8-15)20(19)23(27)25(22)14-16-9-5-2-6-10-16/h1-10,17-21,24H,11-14H2

InChI Key

RAKHRCAHNDHPHV-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1C2NCC4=CC=CC=C4)C(=O)N(C3=O)CC5=CC=CC=C5

Canonical SMILES

C1CC2C3C(C1C2NCC4=CC=CC=C4)C(=O)N(C3=O)CC5=CC=CC=C5

Origin of Product

United States

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